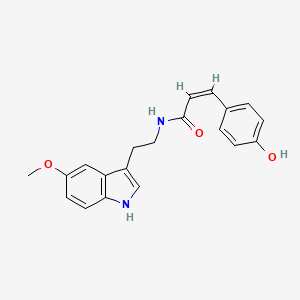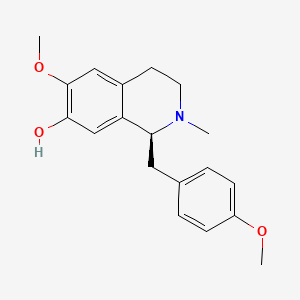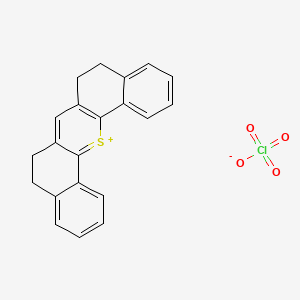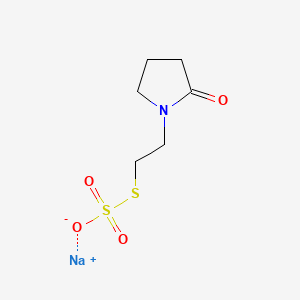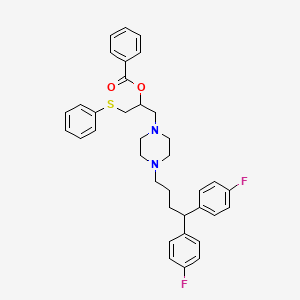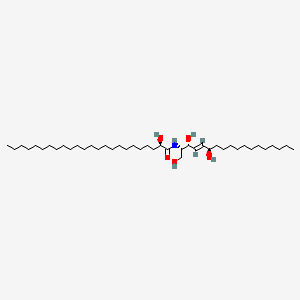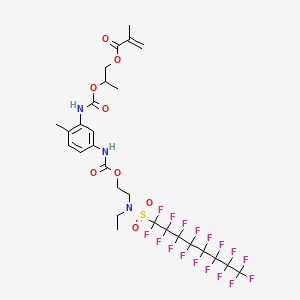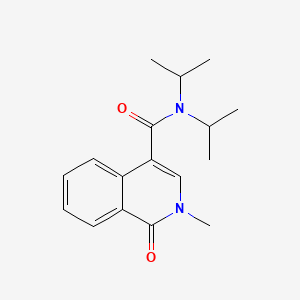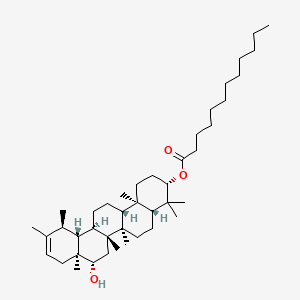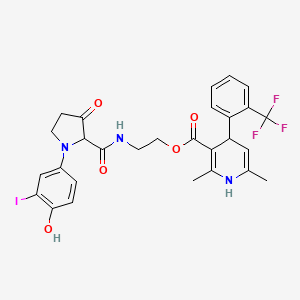
Iodipin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodipin is a compound primarily used in medical applications, particularly in the field of radiology. It is an iodinated contrast agent that enhances the visibility of internal structures in imaging techniques such as X-rays and CT scans. The compound’s high iodine content allows it to effectively block X-rays, providing clear and detailed images of organs and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iodipin is synthesized through the iodination of organic compounds. The process typically involves the reaction of iodine with an organic substrate in the presence of an oxidizing agent. Common oxidizing agents used in this process include hydrogen peroxide and sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the formation of the desired iodinated product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale iodination reactions. The process begins with the preparation of the organic substrate, which is then reacted with iodine and an oxidizing agent in a reactor. The reaction mixture is continuously stirred and maintained at a specific temperature to optimize the yield of this compound. After the reaction is complete, the product is purified through filtration and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Iodipin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iodinated derivatives.
Reduction: The compound can be reduced to remove iodine atoms, resulting in deiodinated products.
Substitution: Iodine atoms in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Iodinated derivatives with higher oxidation states.
Reduction: Deiodinated products with fewer iodine atoms.
Substitution: Compounds with different halogens or functional groups replacing iodine.
Scientific Research Applications
Iodipin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into molecules.
Biology: Employed in imaging techniques to study the structure and function of biological tissues.
Medicine: Utilized as a contrast agent in radiology to enhance the visibility of internal organs and tissues.
Industry: Applied in the production of iodinated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of iodipin involves its ability to block X-rays due to its high iodine content. When administered to a patient, this compound is distributed throughout the body and accumulates in specific tissues. The iodine atoms in this compound absorb X-rays, preventing them from passing through the tissue. This creates a contrast between the this compound-containing tissues and the surrounding structures, allowing for clear and detailed imaging.
Comparison with Similar Compounds
Similar Compounds
Iodipamide: Another iodinated contrast agent used in radiology.
Iodixanol: A non-ionic, water-soluble iodinated contrast agent.
Iohexol: A widely used iodinated contrast agent for various imaging techniques.
Uniqueness of Iodipin
This compound is unique due to its specific chemical structure and high iodine content, which provide excellent contrast enhancement in imaging techniques. Compared to other iodinated contrast agents, this compound offers superior image quality and is particularly effective in visualizing fine details in tissues and organs.
Properties
CAS No. |
8049-96-5 |
|---|---|
Molecular Formula |
C28H27F3IN3O5 |
Molecular Weight |
669.4 g/mol |
IUPAC Name |
2-[[1-(4-hydroxy-3-iodophenyl)-3-oxopyrrolidine-2-carbonyl]amino]ethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C28H27F3IN3O5/c1-15-13-19(18-5-3-4-6-20(18)28(29,30)31)24(16(2)34-15)27(39)40-12-10-33-26(38)25-23(37)9-11-35(25)17-7-8-22(36)21(32)14-17/h3-8,13-14,19,25,34,36H,9-12H2,1-2H3,(H,33,38) |
InChI Key |
LLXOATMJZSVSII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(=C(N1)C)C(=O)OCCNC(=O)C2C(=O)CCN2C3=CC(=C(C=C3)O)I)C4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


